molecular formula C8H7BrClN3 B13938042 2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine

2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine

Cat. No.: B13938042
M. Wt: 260.52 g/mol
InChI Key: LQGDMDBMMQKQIR-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of bromine and chlorine atoms, along with two methyl groups attached to the pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other similar compounds

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

2-bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C8H7BrClN3/c1-4-3-13-6(8(10)11-4)5(2)7(9)12-13/h3H,1-2H3

InChI Key

LQGDMDBMMQKQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C(=N2)Br)C)C(=N1)Cl

Origin of Product

United States

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